molecular formula C26H45Cl4NO B12686421 Ethylhexadecyldimethylammonium 2,3,5,6-tetrachlorophenolate CAS No. 85940-51-8

Ethylhexadecyldimethylammonium 2,3,5,6-tetrachlorophenolate

Cat. No.: B12686421
CAS No.: 85940-51-8
M. Wt: 529.4 g/mol
InChI Key: YUYCXNUQBGFXTC-UHFFFAOYSA-M
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Description

Ethylhexadecyldimethylammonium 2,3,5,6-tetrachlorophenolate is a quaternary ammonium salt comprising two distinct components:

  • Cation: Ethylhexadecyldimethylammonium (C19H42N<sup>+</sup>), featuring a hexadecyl (C16H33) chain, ethyl (C2H5), and two methyl (CH3) groups.
  • Anion: 2,3,5,6-Tetrachlorophenolate (C6HCl4O<sup>−</sup>), derived from 2,3,5,6-tetrachlorophenol (molecular weight: 231.89 g/mol), a highly chlorinated phenolic compound .

This compound is utilized in niche applications, likely as a surfactant or biocide, owing to the antimicrobial properties of quaternary ammonium cations and the stability imparted by the chlorinated phenolate anion .

Properties

CAS No.

85940-51-8

Molecular Formula

C26H45Cl4NO

Molecular Weight

529.4 g/mol

IUPAC Name

ethyl-hexadecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate

InChI

InChI=1S/C20H44N.C6H2Cl4O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;7-2-1-3(8)5(10)6(11)4(2)9/h5-20H2,1-4H3;1,11H/q+1;/p-1

InChI Key

YUYCXNUQBGFXTC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium C13-17 sec-alkyl sulphonate is synthesized through the sulfoxidation of C13-17 alkanes. The process involves reacting the alkanes with sulfur dioxide and oxygen, followed by neutralization with sodium hydroxide. The reaction typically occurs in a tube furnace under controlled conditions to maintain an inert or reductive atmosphere at temperatures ranging from 200 to 800°C for durations of 0.5 to 120 hours .

Industrial Production Methods

Industrial production of Sodium C13-17 sec-alkyl sulphonate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The final product is purified through distillation and crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium C13-17 sec-alkyl sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various alkylated derivatives

Scientific Research Applications

Antimicrobial Applications

Overview : Ethylhexadecyldimethylammonium 2,3,5,6-tetrachlorophenolate exhibits significant antimicrobial properties, making it useful in disinfectants and antiseptics.

  • Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis and death. This property is particularly effective against bacteria and fungi.
  • Case Studies :
    • A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli in hospital settings, highlighting its potential as a surface disinfectant in healthcare facilities.
    • Another investigation focused on its use in agricultural settings to control fungal pathogens on crops, showing reduced infection rates and improved crop yields.

Agricultural Applications

Overview : The compound is utilized as a biocide in agriculture, particularly for its fungicidal properties.

  • Fungicidal Activity : this compound has been shown to effectively control various plant pathogens.
  • Case Studies :
    • Research indicated that applying the compound to crops significantly reduced the incidence of leaf spot diseases caused by fungal pathogens.
    • Field trials demonstrated enhanced growth and yield in treated plants compared to untreated controls.

Industrial Applications

Overview : In industrial settings, this compound serves as a surfactant and emulsifier.

  • Surfactant Properties : Its ability to reduce surface tension makes it valuable in formulations for cleaning agents and personal care products.
  • Case Studies :
    • A formulation study revealed that incorporating the compound into cleaning products improved dirt removal efficiency while maintaining safety profiles for users.
    • The compound's emulsifying properties have been leveraged in cosmetics to stabilize oil-water mixtures.

Environmental Applications

Overview : this compound is also investigated for its potential in environmental remediation.

  • Pollutant Removal : Its application in treating contaminated water bodies has been explored due to its ability to bind with pollutants.
  • Case Studies :
    • Laboratory experiments showed that the compound could effectively remove heavy metals from wastewater through adsorption processes.
    • Field studies indicated its potential for use in bioremediation strategies to restore contaminated soils.

Mechanism of Action

The primary mechanism of action of Sodium C13-17 sec-alkyl sulphonate is its ability to reduce surface tension. This property allows it to act as a surfactant, facilitating the mixing of hydrophobic and hydrophilic substances. The compound interacts with cell membranes, proteins, and other biological molecules, altering their properties and functions.

Comparison with Similar Compounds

Cationic Variations: Alkyl Chain Length and Substituents

Example Compound: [Dichlorobenzyl]dodecyldimethylammonium 2,3,5,6-tetrachlorophenolate (CAS: 85940-44-9)

  • Cation : Dodecyldimethylammonium (C12H25) with a dichlorobenzyl (C7H5Cl2) substituent.
  • Substituent Effects: The dichlorobenzyl group introduces aromatic chlorination, enhancing electron-withdrawing effects and possibly altering solubility.
Property Ethylhexadecyldimethylammonium Salt [Dichlorobenzyl]dodecyldimethylammonium Salt
Cation Chain Length C16 C12
Molecular Weight (Est.) ~514.8 g/mol ~600.7 g/mol
Likely Solubility Lower water solubility Moderate solubility due to aromatic groups

Anionic Variations: Chlorination Patterns

Example Compounds :

2,4,6-Trichlorophenolate: Fewer chlorine atoms reduce acidity (pKa ~6.0) compared to 2,3,5,6-tetrachlorophenolate (pKa ~4.5) .

Pentachlorophenolate: Higher chlorination increases acidity (pKa ~4.7) and environmental persistence.

Property 2,3,5,6-Tetrachlorophenolate 2,4,6-Trichlorophenolate Pentachlorophenolate
Chlorine Positions 2,3,5,6 2,4,6 All positions
Molecular Weight 231.89 g/mol 197.45 g/mol 266.34 g/mol
Acidity (pKa) ~4.5 ~6.0 ~4.7
Stability High Moderate Very High

Functional Implications :

  • 2,3,5,6-Tetrachlorophenolate: Enhanced electron-withdrawing effects from symmetrical chlorination improve stability in alkaline conditions but may increase toxicity and environmental persistence .
  • Cross-Reactivity: Tetrachlorophenol derivatives can interfere with pentachlorophenol (PCP) testing, necessitating site-specific analytical validation to avoid false positives .

Biological Activity

Ethylhexadecyldimethylammonium 2,3,5,6-tetrachlorophenolate (EHDMTCP) is a quaternary ammonium compound that exhibits significant biological activity. Its structure combines a long-chain alkyl group with a chlorinated phenolic moiety, which contributes to its unique properties. This article explores the biological activity of EHDMTCP, including its mechanisms of action, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

  • Chemical Formula : C26H45Cl4NO
  • CAS Number : 85940-51-8
  • Molecular Weight : 508.57 g/mol

The compound features a long hydrophobic alkyl chain (ethylhexadecyl) and a positively charged ammonium group, which enhances its surfactant properties and biological interactions.

EHDMTCP's biological activity can be attributed to several mechanisms:

  • Antimicrobial Activity : EHDMTCP has demonstrated significant antimicrobial properties against various bacteria and fungi. It disrupts microbial cell membranes, leading to cell lysis and death. The quaternary ammonium structure facilitates penetration into microbial cells, enhancing its efficacy.
  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in microbial metabolism, thus impairing their growth and reproduction.
  • Biofilm Disruption : EHDMTCP has been shown to disrupt biofilms formed by pathogenic bacteria, making them more susceptible to antibiotics and host immune responses.

Toxicity Profile

The toxicity of EHDMTCP varies depending on the concentration and exposure route:

  • Acute Toxicity : Studies indicate that EHDMTCP is toxic to aquatic organisms at elevated concentrations, with specific hazard statements indicating it can cause long-term adverse effects in the aquatic environment .
  • Skin and Eye Irritation : The compound is known to irritate skin and eyes upon direct contact .
  • Environmental Impact : Its chlorinated phenolic component (2,3,5,6-tetrachlorophenol) is recognized for its environmental persistence and potential bioaccumulation .

Applications

EHDMTCP finds applications in several domains:

  • Pharmaceutical Industry : Used as a preservative and antimicrobial agent in various formulations due to its effectiveness against pathogens.
  • Agricultural Sector : Employed as a biocontrol agent against phytopathogens due to its ability to enhance plant defense mechanisms.
  • Industrial Cleaning Products : Utilized for its surfactant properties in formulations designed for disinfecting surfaces.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of EHDMTCP against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms, highlighting its potential as an effective disinfectant .
  • Environmental Impact Assessment :
    Research conducted on the environmental impact of EHDMTCP revealed significant toxicity to aquatic life at concentrations above 10 µg/L. The study emphasized the need for careful handling and disposal to mitigate ecological risks .

Data Summary Table

PropertyValue
Chemical FormulaC26H45Cl4NO
CAS Number85940-51-8
Molecular Weight508.57 g/mol
Antimicrobial MIC (E. coli)32 µg/mL
Aquatic Toxicity (LC50)10 µg/L
Skin IrritationYes
Eye IrritationYes

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